ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate: is a chemical compound with the molecular formula C12H15N5O2 and a molecular weight of 261.28 g/mol
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Substitution Reaction: The pyrazole ring is then substituted with 4,6-dimethylpyrimidin-2-yl group through a nucleophilic substitution reaction.
Amination: Finally, the amino group is introduced at the 5-position of the pyrazole ring using appropriate amination reagents.
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and choice of solvents and reagents to ensure efficient synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding amine derivatives.
Substitution: Substitution reactions at various positions of the pyrazole ring are common, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using amines, alkyl halides, and other nucleophiles.
Major Products Formed:
Oxidation Products: this compound oxo derivatives.
Reduction Products: Corresponding amine derivatives of the pyrazole ring.
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological effects. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate: This compound is structurally similar but lacks the methyl group at the 3-position.
Ethyl 5-amino-1-(4-methylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate: This compound has a different substituent on the pyrimidinyl ring.
Uniqueness: The presence of the methyl group at the 3-position of the pyrazole ring in ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate contributes to its unique chemical and biological properties compared to similar compounds.
Biological Activity
Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate (CAS Number: 955568-16-8), also known for its structural similarity to various biologically active compounds, has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇N₅O₂ |
Molecular Weight | 261.29 g/mol |
CAS Number | 955568-16-8 |
Hazard Information | Irritant |
The chemical structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the 4,6-dimethylpyrimidine moiety contributes to its pharmacological profile.
Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, in a study focused on neuraminidase inhibitors, compounds similar to this compound demonstrated promising inhibitory activity against the enzyme responsible for influenza virus replication. The structure of these compounds allows them to effectively bind to the active site of neuraminidase, enhancing their potential as antiviral agents .
Antibacterial and Antifungal Properties
Pyrazole derivatives have been shown to possess antibacterial and antifungal activities. The compound's ability to disrupt bacterial cell wall synthesis and inhibit fungal growth has been documented in various studies. For example, certain pyrazole derivatives have been reported to exhibit activity against gram-positive and gram-negative bacteria, as well as antifungal effects against Candida species .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound may also exhibit such properties, warranting further investigation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
Key Findings:
- Substituent Effects : Variations in substituents on the pyrazole ring significantly affect biological activity. For instance, electron-withdrawing groups enhance inhibitory potency against certain enzymes.
- Hydrogen Bonding : The ability of the compound to form hydrogen bonds with target proteins is essential for its activity. Studies have shown that specific interactions with amino acid residues at the active sites of enzymes can increase efficacy .
- Molecular Docking Studies : In silico studies have demonstrated that modifications in the molecular structure can lead to improved binding affinities and selectivity towards biological targets .
Study on Antiviral Activity
A recent study evaluated a series of pyrazole derivatives, including this compound, against influenza neuraminidase. The results indicated that certain modifications led to enhanced inhibitory effects compared to standard antiviral agents like oseltamivir .
Investigation of Antibacterial Properties
In another study focusing on antibacterial activity, derivatives were tested against various bacterial strains. Ethyl 5-amino derivatives showed significant inhibition zones in agar diffusion assays, highlighting their potential as new antibacterial agents .
Properties
IUPAC Name |
ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-20-12(19)10-9(4)17-18(11(10)14)13-15-7(2)6-8(3)16-13/h6H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNIRPGJQWIOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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